molecular formula C16H15NO3 B15045776 2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate

2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate

Cat. No.: B15045776
M. Wt: 269.29 g/mol
InChI Key: OOOGJYDJAQZSQZ-ATVHPVEESA-N
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Description

2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol. This compound is known for its unique structure, which includes a hydroxyimino group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate typically involves the reaction of 2-(2-hydroxyimino)propylphenol with benzoic acid or its derivatives under specific conditions. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzoate ester group can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate can be compared with other similar compounds, such as:

    2-(2-hydroxyimino)propylphenol: Lacks the benzoate ester group, resulting in different chemical and biological properties.

    Phenyl benzoate: Lacks the hydroxyimino group, affecting its reactivity and interactions with biological molecules.

    2-(2-hydroxyimino)propyl benzoate: Similar structure but different substitution pattern, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its combination of the hydroxyimino group and the benzoate ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[2-[(2Z)-2-hydroxyiminopropyl]phenyl] benzoate

InChI

InChI=1S/C16H15NO3/c1-12(17-19)11-14-9-5-6-10-15(14)20-16(18)13-7-3-2-4-8-13/h2-10,19H,11H2,1H3/b17-12-

InChI Key

OOOGJYDJAQZSQZ-ATVHPVEESA-N

Isomeric SMILES

C/C(=N/O)/CC1=CC=CC=C1OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=NO)CC1=CC=CC=C1OC(=O)C2=CC=CC=C2

Origin of Product

United States

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